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Compound of Interest

Compound Name:
5-Fluoro-1H-indazole-3-

carbaldehyde

Cat. No.: B1322215 Get Quote

An In-Depth Technical Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: Synthesis,

Characterization, and Applications in Medicinal Chemistry

Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-1H-indazole-3-
carbaldehyde, a pivotal heterocyclic building block in modern drug discovery. We will delve

into its chemical identity, outline a field-proven synthetic protocol, analyze its spectroscopic

signature, and explore its reactivity. The primary focus is to illuminate its strategic importance

as a key intermediate in the synthesis of pharmacologically active agents, particularly kinase

inhibitors. This document is intended for researchers, medicinal chemists, and process

development scientists who require a deep, practical understanding of this valuable compound.

Core Chemical Identity and Properties
5-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated aromatic aldehyde built upon the

indazole scaffold. The indazole core is a bicyclic heterocycle consisting of a fused benzene and

pyrazole ring. This scaffold is considered a "privileged" structure in medicinal chemistry due to

its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with

biological targets. The fluorine atom at the 5-position enhances metabolic stability and

modulates electronic properties, often improving pharmacokinetic profiles of derivative

compounds.
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Table 1: Chemical Identifiers and Properties

Property Value Source(s)

IUPAC Name
5-fluoro-1H-indazole-3-

carbaldehyde
[1]

CAS Number 485841-48-3 [1][2]

Molecular Formula C₈H₅FN₂O [2]

Molecular Weight 164.14 g/mol [1]

Appearance Yellowish to brown solid [3]

Canonical SMILES
O=CC1=NNC2=CC=C(F)C=C

21
[1]

InChI

InChI=1S/C8H5FN2O/c9-5-1-

2-7-6(3-5)8(4-12)11-10-7/h1-

4H,(H,10,11)

[1]

InChI Key
CCWNWTAOWXACOT-

UHFFFAOYSA-N
[1]

Optimized Synthesis: From Indole to Indazole
The transformation of an indole to an indazole is a powerful, albeit mechanistically complex,

synthetic strategy. A highly effective and optimized method involves the nitrosation of the

corresponding indole precursor, 5-fluoro-1H-indole. This procedure circumvents harsh

conditions and provides high yields, making it suitable for laboratory-scale synthesis.[4]

Mechanistic Rationale
The reaction proceeds through a carefully controlled nitrosation of the indole ring. The process

is initiated by the in-situ formation of nitrous acid from sodium nitrite (NaNO₂) in a mildly acidic

medium (HCl). The electrophilic nitrosonium ion (NO⁺) attacks the electron-rich 3-position of

the indole. This is followed by tautomerization to an oxime, which then undergoes an acid-

promoted ring-opening of the pyrrole moiety. Subsequent intramolecular cyclization via

nucleophilic attack of the exocyclic nitrogen onto the newly formed carbonyl intermediate,
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followed by dehydration, yields the stable 1H-indazole-3-carbaldehyde ring system.[4] The mild

acidity is critical; it must be sufficient to generate the nitrosonium ion without causing significant

degradation of the acid-sensitive indole starting material.[4]

Experimental Protocol: Synthesis of 5-Fluoro-1H-
indazole-3-carbaldehyde (14b)
This protocol is adapted from a peer-reviewed, optimized procedure.[3][4]

Starting Material: 5-Fluoro-1H-indole (14a)

Reagent Preparation: Prepare a solution of sodium nitrite (NaNO₂, 8 equivalents) in

deionized water. In a separate vessel, prepare a 2 N aqueous solution of hydrochloric acid

(HCl).

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (Argon), chill a solution of NaNO₂ in water to 0 °C using an ice bath.

Acid Addition: Slowly add the 2 N HCl solution (7 equivalents) to the chilled NaNO₂ solution.

Maintain the temperature at 0 °C. Allow the resulting mixture to stir for 10 minutes.

Solvent Addition: Add dimethylformamide (DMF) to the reaction mixture.

Substrate Addition: Prepare a solution of 5-fluoro-1H-indole (1 equivalent, e.g., 270 mg, 2

mmol) in DMF and add it dropwise to the reaction mixture at 0 °C.

Reaction Progression: Once the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up and Extraction: Upon completion, extract the reaction mixture with ethyl acetate

(EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous

magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel, using a

petroleum ether/EtOAc (8:2) eluent system. This should yield the pure compound as a

yellowish solid (typical yield: 87%).[3]
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Caption: Optimized synthesis workflow for 5-Fluoro-1H-indazole-3-carbaldehyde.

Spectroscopic Signature for Structural Validation
Confirming the identity and purity of the synthesized compound is paramount. The following

data provides a reference fingerprint for 5-Fluoro-1H-indazole-3-carbaldehyde.[4]

Table 2: Spectroscopic Data

Technique Data

¹H NMR

(300 MHz, acetone-d₆) δ: 13.20 (brs, 1H, NH),

10.19 (s, 1H, CHO), 7.74–7.84 (m, 2H, Ar-H),

7.34 (td, J = 9.1, 2.5 Hz, 1H, Ar-H)

¹³C NMR

(75 MHz, acetone-d₆) δ: 187.4 (C=O), 160.5 (d,

¹J(C–F) = 238 Hz), 145.1, 139.4, 121.9 (d, ³J(C–

F) = 11 Hz), 117.6 (d, ²J(C–F) = 27 Hz), 113.49

(d, ³J(C–F) = 9.7 Hz), 105.9 (d, ²J(C–F) = 25 Hz)

IR (neat)

ν (cm⁻¹): 3315, 3185 (N-H stretch), 1683, 1656

(C=O stretch, aldehyde), 1486, 1446, 1175 (C-F

stretch)

HRMS (ESI-)
Calculated for C₈H₄FN₂O [M - H]⁻ m/z:

163.0308, Found: 163.0304

Expert Interpretation:

The ¹H NMR spectrum clearly shows the downfield singlet at 10.19 ppm, characteristic of the

aldehyde proton. The very broad singlet at 13.20 ppm is indicative of the acidic N-H proton of

the indazole ring.

The ¹³C NMR spectrum is definitive, with the aldehyde carbonyl carbon at 187.4 ppm. The

large coupling constant (¹J(C–F) = 238 Hz) for the carbon at 160.5 ppm confirms the direct

attachment of the fluorine atom. Smaller 2-bond and 3-bond C-F couplings are also

observed, consistent with the proposed structure.
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The IR spectrum confirms the key functional groups: a strong carbonyl (C=O) stretch around

1680 cm⁻¹ and N-H stretching bands above 3100 cm⁻¹.

Reactivity and Synthetic Utility
5-Fluoro-1H-indazole-3-carbaldehyde is a versatile intermediate precisely because its

functional groups—the aldehyde and the N-H proton—are poised for a wide array of chemical

transformations. This dual reactivity allows for the systematic construction of diverse chemical

libraries for drug screening.

Aldehyde Group Reactivity: The electrophilic aldehyde is the primary site for derivatization. It

readily undergoes nucleophilic addition reactions, which are staples of medicinal chemistry

programs:

Reductive Amination: Reaction with primary or secondary amines followed by reduction

(e.g., with NaBH(OAc)₃) is a classic and highly reliable method for introducing diverse side

chains and building blocks.

Wittig Reaction: Allows for the formation of carbon-carbon double bonds, extending the

carbon skeleton.

Oxidation: Can be easily oxidized to the corresponding 5-fluoro-1H-indazole-3-carboxylic

acid[5], another valuable intermediate for amide bond formation.

Grignard/Organolithium Addition: Enables the formation of secondary alcohols, providing a

new stereocenter and opportunities for further functionalization.

Indazole N-H Reactivity: The N-H proton is acidic and can be deprotonated to form an

indazolide anion, or it can be alkylated or acylated under appropriate conditions (e.g., N-

arylation via Buchwald-Hartwig coupling). This site is often crucial for modulating solubility

and directing the orientation of the molecule within a protein's binding pocket.
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Caption: Key reactive sites and synthetic transformations of the title compound.

Central Role in Kinase Inhibitor Development
The indazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors.[3]

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and

their dysregulation is a hallmark of cancer and inflammatory diseases.

The N-H and pyrazole nitrogen of the indazole ring act as a bidentate hydrogen bond donor

and acceptor, respectively. This arrangement perfectly mimics the adenine portion of ATP,

allowing indazole-based molecules to bind effectively to the "hinge region" of the kinase ATP-

binding pocket. The substituent at the 3-position, derived from the carbaldehyde, projects out

into the solvent-exposed region, where it can be modified to achieve potency and selectivity for

a specific kinase target. Marketed drugs like Axitinib (Inlyta®) and Pazopanib (Votrient®)

feature a 3-substituted indazole core, validating this design strategy.[3]

5-Fluoro-1H-indazole-3-carbaldehyde is therefore an exceptionally valuable starting material

for synthesizing analogs of these successful drugs, enabling structure-activity relationship

(SAR) studies to discover novel inhibitors with improved properties.
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Safety and Handling
As a laboratory chemical, 5-Fluoro-1H-indazole-3-carbaldehyde must be handled with

appropriate care.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory

irritation).[1]

Precautionary Measures:

Use only in a well-ventilated area, preferably a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Conclusion
5-Fluoro-1H-indazole-3-carbaldehyde is more than just a chemical compound; it is a strategic

tool for medicinal chemists. Its well-defined synthesis, versatile reactivity at two key positions,

and the proven success of its underlying scaffold make it an indispensable building block in the

quest for novel therapeutics. This guide has provided the fundamental knowledge required to

synthesize, validate, and strategically employ this compound in advanced drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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